molecular formula C16H14N4O2S B610501 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea CAS No. 1342278-01-6

1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea

Cat. No. B610501
M. Wt: 326.37
InChI Key: GDVRVPIXWXOKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, etc. are used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for the reaction, the products formed, etc.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties such as acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : The compound can be synthesized through various methods. For instance, the treatment of similar compounds with specific acids results in the formation of different chemical structures under varying conditions (Miki et al., 1988).

  • Structural Characterization : These compounds can undergo structural characterizations using techniques like X-ray crystallography, NMR, MS, and IR. This helps in understanding the molecular structure and properties (Vellaiswamy & Ramaswamy, 2017).

Biological Evaluation and Potential Therapeutic Applications

  • Anticancer Activity : Derivatives of this compound have shown promising results in anticancer studies. For instance, certain urea derivatives exhibit potent antiproliferative activities against various cancer cell lines (Xie et al., 2015).

  • Fungicidal Activities : Some derivatives also demonstrate excellent fungicidal activities against specific fungi, suggesting potential applications in agriculture or medicine (Song et al., 2008).

  • Antioxidant Properties : Certain compounds synthesized from these derivatives have shown high antioxidant activities, which can be crucial in developing treatments against oxidative stress-related diseases (Abd-Almonuim et al., 2020).

  • Pharmacokinetic Studies : Derivatives of this compound have been used in pharmacokinetic studies, particularly in drug absorption and distribution analyses, highlighting their relevance in drug development processes (Liang et al., 2020).

Molecular and Crystallographic Studies

  • Molecular Structure Analysis : The study of the crystal and molecular structures of these compounds is crucial for understanding their chemical properties and potential interactions in biological systems (Zugenmaier, 2013).

  • Hydrogen Bonding and Protonation Sites : These compounds also provide insights into hydrogen bonding patterns and protonation sites, which are vital in the field of structural chemistry and drug design (Böck et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves predicting or suggesting further studies, potential applications, or synthesis methods for the compound.


Please consult with a qualified professional or researcher for accurate information.


properties

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12/h1-8,10,21H,9H2,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVRVPIXWXOKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336679
Record name 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea

CAS RN

1342278-01-6
Record name RKI-1447
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342278016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RKI-1447
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8GZ6C9MKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.